2-(naphthalen-1-yl)-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(2-phenoxyethyl)acetamide is an organic compound that features a naphthalene ring and a phenoxyethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(2-phenoxyethyl)acetamide typically involves the reaction of naphthalene derivatives with phenoxyethylamine under specific conditions. One common method includes:
Starting Materials: Naphthalene-1-carboxylic acid and 2-phenoxyethylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The naphthalene-1-carboxylic acid is first activated by DCC, forming an intermediate that reacts with 2-phenoxyethylamine to yield the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(2-phenoxyethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(2-phenoxyethyl)ethanamide
- 2-(naphthalen-1-yl)-N-(2-phenoxyethyl)propionamide
Comparison
Compared to similar compounds, 2-(naphthalen-1-yl)-N-(2-phenoxyethyl)acetamide is unique due to its specific acetamide linkage, which may confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H19NO2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C20H19NO2/c22-20(21-13-14-23-18-10-2-1-3-11-18)15-17-9-6-8-16-7-4-5-12-19(16)17/h1-12H,13-15H2,(H,21,22) |
InChI Key |
NTNJYMZWBDPPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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